molecular formula C8H12Br2 B14395041 2,5-Dibromo-3,4-dimethylhexa-2,4-diene CAS No. 90085-77-1

2,5-Dibromo-3,4-dimethylhexa-2,4-diene

Cat. No.: B14395041
CAS No.: 90085-77-1
M. Wt: 267.99 g/mol
InChI Key: QVJJMLHBAQFLRE-UHFFFAOYSA-N
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Description

2,5-Dibromo-3,4-dimethylhexa-2,4-diene is an organic compound with the molecular formula C8H12Br2 It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 2nd and 5th positions, and two methyl groups are substituted at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecules add across the double bonds of the diene, resulting in the formation of the dibromo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3,4-dimethylhexa-2,4-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2,5-dihydroxy-3,4-dimethylhexa-2,4-diene and 2,5-diamino-3,4-dimethylhexa-2,4-diene.

    Addition Reactions: Products include 2,5-dibromo-3,4-dimethylhexane and 2,5-dichloro-3,4-dimethylhexa-2,4-diene.

    Oxidation and Reduction Reactions: Products include 2,5-dimethylhexa-2,4-dione and 2,5-dimethylhexane.

Scientific Research Applications

2,5-Dibromo-3,4-dimethylhexa-2,4-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-2,4-hexadiene: A similar compound without the bromine substitutions.

    3,4-Dibromo-2,5-dimethylhexa-2,4-diene: A positional isomer with bromine atoms at different positions.

    2,5-Dibromo-2,5-dimethylhexane: A saturated analog with no double bonds.

Uniqueness

2,5-Dibromo-3,4-dimethylhexa-2,4-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine atoms and double bonds allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .

Properties

CAS No.

90085-77-1

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

2,5-dibromo-3,4-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H12Br2/c1-5(7(3)9)6(2)8(4)10/h1-4H3

InChI Key

QVJJMLHBAQFLRE-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)Br)C(=C(C)Br)C

Origin of Product

United States

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